5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylicacid
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Overview
Description
5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a chemical compound known for its unique structure and properties It features a dichlorophenyl group attached to an oxazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazole ring provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the dichlorophenyl group but has a different heterocyclic ring structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in having a chlorophenyl group, but with a thiadiazole ring.
Uniqueness
5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7Cl2NO3 |
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Molecular Weight |
260.07 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-3,9H,4H2,(H,14,15) |
InChI Key |
QFSFXEICGWCSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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